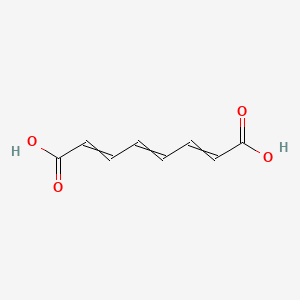![molecular formula C16H13F3 B12566287 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene CAS No. 143958-88-7](/img/structure/B12566287.png)
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl-substituted benzene ring through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of toluene (methylbenzene) with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This forms the intermediate 1-methyl-4-(bromomethyl)benzene.
Heck Reaction: The intermediate is then subjected to a Heck reaction with 4-(trifluoromethyl)styrene in the presence of a palladium catalyst and a base such as triethylamine. This results in the formation of the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonic acids.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative using hydrogenation reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution Reactions: Products include brominated, nitrated, or sulfonated derivatives.
Oxidation Reactions: Products include benzoic acid or benzaldehyde derivatives.
Reduction Reactions: Products include the corresponding ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene involves its interaction with molecular targets through its aromatic rings and trifluoromethyl group. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with various enzymes and receptors. The ethenyl linkage provides a site for further chemical modifications, allowing the compound to participate in diverse chemical reactions.
Comparison with Similar Compounds
1-Methyl-4-{2-[4-(methyl)phenyl]ethenyl}benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Methyl-4-{2-[4-(chloro)phenyl]ethenyl}benzene: Similar structure but with a chloro group instead of a trifluoromethyl group.
1-Methyl-4-{2-[4-(bromo)phenyl]ethenyl}benzene: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness: 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more lipophilic and enhances its stability and reactivity compared to its analogs with different substituents.
Properties
CAS No. |
143958-88-7 |
|---|---|
Molecular Formula |
C16H13F3 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-methyl-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H13F3/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17,18)19/h2-11H,1H3 |
InChI Key |
UJIYIFQKSLDDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)


![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
